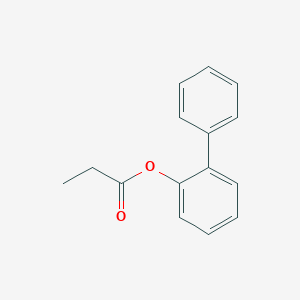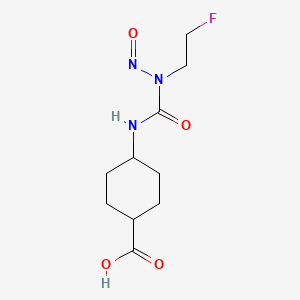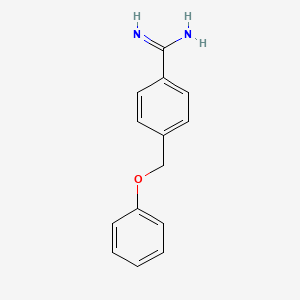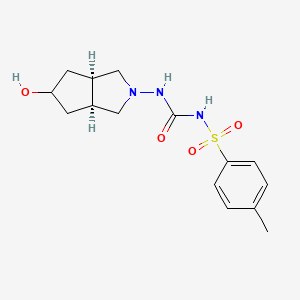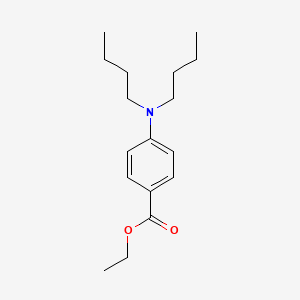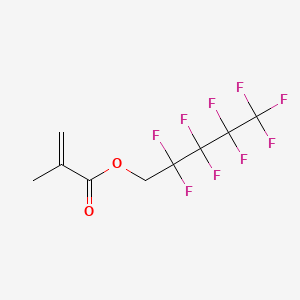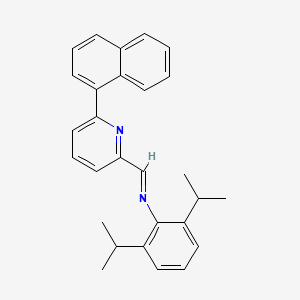
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is a chemical compound with the molecular formula C28H28N2 and a molecular weight of 392.55 g/mol. It is an intermediate in the synthesis of various catalysts used in polymerization reactions. The compound is characterized by its complex structure, which includes a naphthyl group, a pyridine ring, and a phenylimine moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine typically involves the condensation of 6-naphthylpyridine-2-carbaldehyde with 2,6-diisopropylaniline. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and distillation to ensure high purity and yield.
化学反应分析
Types of Reactions
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylpyridine oxides, while reduction can produce naphthylpyridine amines. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
科学研究应用
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of catalysts for polymerization reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalysts and facilitating various chemical reactions. Its structure allows it to participate in coordination chemistry, forming stable complexes with metals and enhancing their catalytic activity.
相似化合物的比较
Similar Compounds
2,6-Bis(1-methylethyl)-N-[(6-(1-naphthalenyl)-2-pyridinyl)methylene]benzenamine: A similar compound used in the synthesis of catalysts.
Naphthylpyridine derivatives: Various derivatives with different substituents on the naphthyl and pyridine rings.
Uniqueness
6-Naphthylpyridine-2-(2,6-diisopropyl)phenylimine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with metals makes it particularly valuable in catalysis and polymerization reactions.
属性
CAS 编号 |
518058-51-0 |
|---|---|
分子式 |
C28H28N2 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
N-[2,6-di(propan-2-yl)phenyl]-1-(6-naphthalen-1-ylpyridin-2-yl)methanimine |
InChI |
InChI=1S/C28H28N2/c1-19(2)23-14-9-15-24(20(3)4)28(23)29-18-22-12-8-17-27(30-22)26-16-7-11-21-10-5-6-13-25(21)26/h5-20H,1-4H3 |
InChI 键 |
QXRUWBDJASERLO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=NC(=CC=C2)C3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2-pyridin-2-ylethyl)-1-[3-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13414624.png)
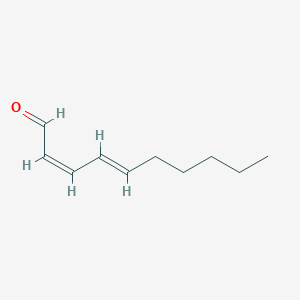
![N,N-dimethyl-2-[5-(methylaminomethylsulfonyl)-1H-indol-3-yl]ethanamine](/img/structure/B13414627.png)
![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
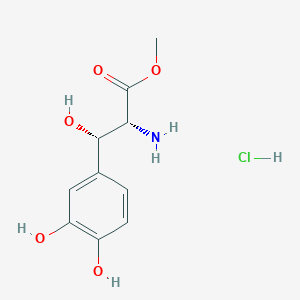
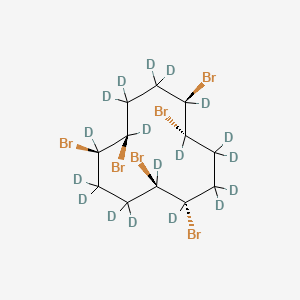
![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)
